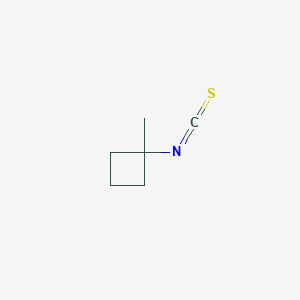

1-Isothiocyanato-1-methylcyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isothiocyanato-1-methylcyclobutane is a chemical compound with the molecular formula C6H9NS and a molecular weight of 127.21 . It is also identified by the CAS Number: 1599342-41-2 .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis

The InChI code for 1-Isothiocyanato-1-methylcyclobutane is 1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 .Scientific Research Applications

Aldehyde Dehydrogenase (ALDH) Inhibitor

1-Isothiocyanato-1-methylcyclobutane has been studied for its potential as an ALDH inhibitor . ALDH is an enzyme that plays a key role in alcohol metabolism and is associated with certain types of cancer. Inhibiting ALDH could potentially decrease the tolerance of cancer cells to chemotherapy drugs like cisplatin .

Decreasing Cisplatin Tolerance

This compound has been shown to decrease the cisplatin tolerance of non-small-cell lung cancer (NSCLC) cells . This could potentially enhance the effectiveness of cisplatin-based chemotherapy treatments for NSCLC .

3. Inhibiting Epithelial to Mesenchymal Transition (EMT) 1-Isothiocyanato-1-methylcyclobutane has been found to reverse the EMT phenotype and migratory potential of cisplatin-resistant variant of A549 (A549CisR) to the level presented by parental A549 cells . This could potentially be used to prevent the spread of cancer cells .

Potential Adjuvants of Cisplatin Chemotherapy

The ALDH inhibitors DSF and ITCs, including 1-Isothiocyanato-1-methylcyclobutane, are potential adjuvants of cisplatin chemotherapy . This means that they could potentially be used in combination with cisplatin to enhance its effectiveness .

Organocatalyzed Asymmetric Reaction

1-Isothiocyanato-1-methylcyclobutane could potentially be used in organocatalyzed asymmetric reactions . This could potentially be used to create new chiral molecules for use in pharmaceuticals .

Large-Scale Experiments

The potential application of 1-Isothiocyanato-1-methylcyclobutane was demonstrated by a large-scale experiment . This suggests that it could potentially be used in industrial-scale chemical reactions .

Mechanism of Action

Target of Action

It is known that isothiocyanates, a group to which this compound belongs, have numerous protein targets through which they exert protection in the context of various diseases .

Mode of Action

Isothiocyanates, in general, are known to interact with their protein targets, leading to changes in cellular processes .

Biochemical Pathways

Isothiocyanates are known to affect various pathways, including those involved in stress response, redox homeostasis, and inflammation resolution .

Result of Action

High concentrations of isothiocyanates are known to cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

properties

IUPAC Name |

1-isothiocyanato-1-methylcyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKJUDYTCHFOGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isothiocyanato-1-methylcyclobutane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2636125.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2636130.png)

![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)